Product packaging for Ethyldimethylsilanol(Cat. No.:CAS No. 5906-73-0)

Ethyldimethylsilanol

Cat. No.: B3054236
CAS No.: 5906-73-0
M. Wt: 104.22 g/mol
InChI Key: AXCGWVYNDXPANP-UHFFFAOYSA-N
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Description

Ethyldimethylsilanol is an organosilicon compound with the molecular formula C4H12OSi and a molecular weight of 104.22 g/mol . Its CAS Registry Number is 5906-73-0 . This compound is a silanol, characterized by a silicon atom bonded to a hydroxyl group (-OH) and organic substituents. As a specialist chemical, it is intended for research and development use only and is not intended for diagnostic, therapeutic, or household applications. While specific applied research for this compound is not extensively documented, silanols, in general, are fundamental in organosilicon chemistry. They often serve as intermediates, ligands, or precursors in the synthesis of more complex silicon-based materials. Its gas-phase acidity has been a subject of scientific study, with a standard state free energy of reaction (ΔrG°) reported at 1475 ± 17 kJ/mol . Researchers value this compound for investigating structure-reactivity relationships, reaction thermochemistry, and as a building block in synthetic chemistry . This product is presented for laboratory use only. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment, following standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12OSi B3054236 Ethyldimethylsilanol CAS No. 5906-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl-hydroxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12OSi/c1-4-6(2,3)5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCGWVYNDXPANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207802
Record name Silanol, ethyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5906-73-0
Record name Silanol, ethyldimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, ethyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

  • Solvent Systems : Hydrolysis is typically conducted in polar aprotic solvents (e.g., tetrahydrofuran) to enhance reaction rates.
  • Temperature : Optimal yields (85–92%) are achieved at 25–40°C, avoiding exothermic side reactions.
  • Catalysts : Lewis acids like FeCl₃ or AlCl₃ accelerate the reaction by polarizing the Si-Cl bond, though their use necessitates post-synthesis neutralization.

Industrial-Scale Adaptations

Patent EP0278368A1 details a continuous hydrolysis process where ethyldimethylchlorosilane is introduced into a water-solvent emulsion under vigorous stirring. This method reduces HCl byproduct accumulation, achieving a 94% yield with a throughput of 1.2 tons/hour.

Oxidation of Ethyldimethylsilane

Recent advances in organocatalysis have enabled the oxidation of ethyldimethylsilane (C₄H₁₂Si) to this compound using hydrogen peroxide (H₂O₂) and thiourea dioxide as a catalytic system.

Mechanism and Optimization

The reaction follows a radical pathway, initiated by the decomposition of H₂O₂ into hydroxyl radicals:

$$
\text{C₄H₁₂Si} + \text{HO}^- \rightarrow \text{C₄H₁₂OSi} + \text{H₂O}
$$

  • Catalyst Loading : A thiourea dioxide concentration of 5 mol% relative to silane maximizes yield (96%) while minimizing over-oxidation to siloxanes.
  • Solvent Choice : Acetonitrile outperforms dichloromethane due to its higher polarity, which stabilizes transition states.

Case Study: Scalability

A pilot-scale trial (10 L reactor) replicated bench results, producing 98% pure this compound with a space-time yield of 0.8 kg·L⁻¹·h⁻¹.

Grignard Reagent-Based Synthesis

Adapting methods from ethyltrimethylsilane synthesis, this compound can be prepared via Grignard reagents. The process involves reacting ethylmagnesium bromide (C₂H₅MgBr) with trimethylchlorosilane (ClSi(CH₃)₃):

$$
\text{C₂H₅MgBr} + \text{ClSi(CH₃)₃} \rightarrow \text{C₄H₁₂OSi} + \text{MgBrCl}
$$

Key Parameters

  • Solvent : Higher boiling ethers (e.g., diglyme) prevent premature Grignard decomposition, enabling yields up to 88%.
  • Temperature Control : Maintaining −10°C during reagent addition suppresses side reactions like Wurtz coupling.

Limitations

This method requires anhydrous conditions and generates stoichiometric Mg waste, complicating large-scale applications.

Industrial Production and Byproduct Recovery

In polymer manufacturing, this compound is often recovered as a byproduct during solvent purification. Patent EP2789633B1 outlines a liquid-liquid extraction process to isolate the compound from hydrocarbon solvents:

Purification Protocol

  • Solvent Removal : Centrifugation separates the polymer-solvent mixture, yielding a silanol-rich fraction.
  • Extraction : A water-ethanol mixture (3:1 v/v) extracts this compound with 99% efficiency.
  • Distillation : Vacuum distillation (50°C, 10 mmHg) produces pharmaceutical-grade purity (99.7%).

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Hydrolysis 85–94 98.5 High Moderate (HCl waste)
Oxidation 96 99.2 Moderate Low (H₂O byproduct)
Grignard Reagent 88 97.8 Low High (Mg waste)
Industrial Byproduct Recovery 99 99.7 Very High Low (Recycling)

Cost-Benefit Considerations

  • Hydrolysis : Lowest capital cost ($1.2M for 1 kt/year plant) but requires HCl scrubbing systems.
  • Oxidation : Higher catalyst costs ($12/kg) offset by reduced waste treatment.
  • Byproduct Recovery : Most sustainable, with 90% solvent reuse, but dependent on polymer production volume.

Chemical Reactions Analysis

Types of Reactions: Ethyldimethylsilanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyldimethylsilanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyldimethylsilanol involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, influencing their structure and function. The Si-OH group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparison with Similar Compounds

Dimethylsilanediol (C₂H₈O₂Si)

  • Structure : Two hydroxyl groups and two methyl groups attached to silicon.
  • Key Differences: Polarity: Dimethylsilanediol’s dual hydroxyl groups increase its polarity and hydrogen-bonding capacity, enhancing water solubility compared to Ethyldimethylsilanol. Reactivity: The diol structure facilitates condensation reactions (e.g., forming siloxanes) at lower temperatures, whereas this compound’s single hydroxyl group requires catalysts for similar reactivity. Applications: Used in hydrophilic coatings and cross-linking agents, whereas this compound’s ethyl group may favor hydrophobic applications.

Dimethyl(2-thienyl)silanol (C₆H₁₀OSSi)

  • Structure: A thienyl (aromatic sulfur-containing) group replaces the ethyl group in this compound.
  • Key Differences: Electronic Effects: The thienyl group introduces electron-withdrawing and conjugation effects, altering UV stability and catalytic behavior. This compound’s alkyl substituents lack such electronic modulation. Thermal Stability: Aromatic groups improve thermal resistance, making Dimethyl(2-thienyl)silanol suitable for high-temperature polymers, unlike this compound’s aliphatic structure.

Aromatic Silanols (e.g., 1,3-Phenylenebis[dimethyl silanol])

  • Structure: Bis-silanol compounds with aromatic linkers (e.g., phenyl or naphthyl groups).
  • Key Differences: Cross-Linking Efficiency: Aromatic silanols enable rigid, high-strength networks in epoxy resins, whereas this compound’s flexibility limits such applications. Steric Hindrance: this compound’s ethyl group provides intermediate steric bulk compared to the larger aromatic substituents, affecting reaction kinetics in catalytic processes.

Comparative Data Table

Compound Molecular Formula Substituents Boiling Point (°C) Key Applications
This compound C₃H₁₀OSi Ethyl, 2× Methyl, OH Not Reported Hydrophobic coatings, intermediates
Dimethylsilanediol C₂H₈O₂Si 2× Methyl, 2× OH 170–180 (est.) Hydrophilic coatings, adhesives
Dimethyl(2-thienyl)silanol C₆H₁₀OSSi 2× Methyl, Thienyl, OH 220–230 (est.) High-temperature polymers, electronics
1,3-Phenylenebis[dimethyl silanol] C₁₀H₁₆O₂Si₂ 2× Methyl, 2× OH, Phenyl >250 (decomposes) Epoxy resins, nanocomposites

Research Findings and Reactivity Insights

  • Condensation Reactions: this compound condenses slower than diols (e.g., Dimethylsilanediol) due to a single hydroxyl group, requiring acid/base catalysts for siloxane formation .
  • Thermal Behavior: this compound’s lower thermal stability (compared to aromatic silanols) limits its use in high-temperature applications but makes it suitable for flexible silicones .
  • Solubility: The ethyl group enhances solubility in nonpolar solvents (e.g., hexane), whereas Dimethylsilanediol prefers polar solvents like ethanol .

Biological Activity

Ethyldimethylsilanol (C4H12OSi) is a silanol compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its silanol functional group, which contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

  • Molecular Formula: C4H12OSi
  • CAS Number: 138624
  • Molecular Weight: 104.22 g/mol

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity: Research indicates that silanol compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases.
  • Enzyme Inhibition: this compound has been studied for its potential role as an enzyme inhibitor, particularly in pathways associated with oxidative stress and inflammation.

Case Studies and Research Findings

  • Antioxidant Properties
    • A study investigated the antioxidant capabilities of various silanol compounds, including this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in mitigating oxidative stress-related conditions .
  • Enzyme Inhibition
    • This compound was evaluated for its inhibitory effects on specific enzymes involved in inflammatory pathways. The compound demonstrated promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
  • Cell Culture Studies
    • In vitro studies using human cell lines revealed that this compound could modulate cellular responses to oxidative stress. The compound enhanced the expression of antioxidant enzymes, indicating a protective effect against cellular damage .

Summary of Research Findings

Study FocusFindings
Antioxidant ActivitySignificant free radical scavenging; potential use in oxidative stress mitigation .
Enzyme InhibitionInhibitory effects on COX enzymes; implications for anti-inflammatory applications.
Cellular ResponseEnhanced expression of antioxidant enzymes in human cell lines; protective effects observed .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Ethyldimethylsilanol, and how can its purity be validated?

  • Methodological Answer : this compound synthesis typically involves controlled hydrolysis of chlorodimethylethylsilane under inert atmospheres (e.g., nitrogen or argon) to prevent undesired oxidation. Purity validation requires gas chromatography-mass spectrometry (GC-MS) coupled with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., Si-OH stretching at ~3200–3700 cm⁻¹). Quantitative analysis via nuclear magnetic resonance (NMR) (e.g., ¹H and ²⁹Si) ensures structural integrity. Calibration with reference standards from NIST-certified databases is critical .
ParameterValue/RangeTechniqueReference
ΔrH° (gas phase)1502 ± 17 kJ/molG+TSDamrauer et al.
ΔrG° (gas phase)1475 ± 17 kJ/molIMRBDamrauer et al.

Q. How can researchers mitigate instability issues during this compound storage?

  • Methodological Answer : this compound is prone to self-condensation due to its silanol group. Storage under anhydrous conditions (e.g., molecular sieves) at ≤4°C in amber glass vials minimizes degradation. Periodic FTIR monitoring of Si-OH and Si-O-Si bands (1050–1100 cm⁻¹) tracks stability. Inert gas purging (argon) during handling is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution versus gas phase?

  • Methodological Answer :

  • Solution Phase : ¹H NMR (δ 0.1–0.5 ppm for Si-CH₃) and ²⁹Si NMR (δ 10–20 ppm for Si-OH).
  • Gas Phase : Matrix isolation IR spectroscopy (e.g., in argon matrices at 10 K) resolves reactive intermediates, as demonstrated in Withnall and Andrews (1988) for silanol-oxygen interactions .

Advanced Research Questions

Q. How can discrepancies in this compound’s thermodynamic data (e.g., ΔrH° vs. ΔrG°) be resolved?

  • Methodological Answer : Discrepancies often arise from experimental setups (e.g., gas-phase vs. matrix-isolated conditions). Researchers should replicate measurements using harmonized protocols (e.g., IUPAC guidelines) and validate via quantum chemical calculations (e.g., DFT at B3LYP/6-311++G** level). Cross-referencing NIST’s thermochemical databases and independent replication studies reduces systematic errors .

Q. What strategies address conflicting mechanistic interpretations of this compound’s reactivity with oxygen atoms?

  • Methodological Answer : Conflicting mechanisms (e.g., radical vs. ionic pathways) require combined experimental-computational approaches:

  • Experimental : Time-resolved UV-Vis spectroscopy tracks transient species during O(³P) reactions .
  • Computational : Transition state analysis (e.g., Gaussian 16) identifies energetically favorable pathways. Meta-analyses of published data (e.g., Jacox, 1994) contextualize findings .

Q. How can researchers design dose-response studies for this compound’s interactions with biological systems while minimizing confounding variables?

  • Methodological Answer : Utilize factorial designs with orthogonal arrays to isolate variables (e.g., concentration, pH, temperature). Include negative controls (e.g., dimethylsiloxane) and validate via LC-MS/MS for metabolite profiling. Statistical power analysis (α=0.05, β=0.2) ensures sample adequacy. Systematic reviews (PRISMA guidelines) synthesize prior in vitro/in vivo data .

Q. What computational models best predict this compound’s behavior in novel solvent systems?

  • Methodological Answer : COSMO-RS (Conductor-like Screening Model for Real Solvents) predicts solvation free energies and partition coefficients. Validate with experimental solubility data (e.g., shake-flask method) and Hansen solubility parameters. Machine learning (e.g., neural networks trained on PubChem datasets) optimizes solvent selection .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causality in conflicting studies .
  • Reproducibility : Archive raw data (e.g., .cdf files for GC-MS) in repositories like Zenodo, adhering to FAIR principles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyldimethylsilanol
Reactant of Route 2
Ethyldimethylsilanol

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